5-Pyrimidinecarboxylic acid, 4-formyl-, ethyl ester
Description
Chemical Significance and Biological Relevance of Pyrimidine Derivatives
Pyrimidines are heterocyclic aromatic compounds integral to DNA and RNA, forming the backbone of nucleobases such as cytosine, thymine, and uracil. Beyond their foundational role in genetics, synthetic pyrimidine derivatives have emerged as critical agents in medicinal chemistry. For instance, fluorinated pyrimidines like ethyl 4-fluoropyrimidine-5-carboxylate (PubChem CID 131190672) exhibit antiviral properties, while 4-acetyl-2-aminopyrimidine derivatives demonstrate potential as intermediates in antimetabolite therapies. The introduction of electron-withdrawing groups, such as formyl (-CHO), alters electronic distribution within the pyrimidine ring, potentially enhancing reactivity and enabling participation in condensation or nucleophilic substitution reactions.
The biological relevance of pyrimidinecarboxylic acid esters is further underscored by their role as prodrugs. Ethyl esters, such as ethyl 4-isopropylpyrimidine-5-carboxylate (PubChem CID 22831717), improve membrane permeability due to their lipophilicity, facilitating intracellular hydrolysis to active carboxylic acid metabolites. These structural modifications highlight the versatility of pyrimidine scaffolds in drug design, particularly in targeting enzymes like thymidylate synthase or dihydrofolate reductase.
Structural and Functional Overview of 5-Pyrimidinecarboxylic Acid Esters
The general structure of 5-pyrimidinecarboxylic acid esters comprises a pyrimidine ring substituted at the 4- and 5-positions with a formyl group and ethyl ester, respectively. Comparative analysis with related compounds reveals key structural trends:
In the case of this compound, the C4 formyl group introduces both steric and electronic effects. The aldehyde functionality (-CHO) enhances electrophilicity at C4, making it susceptible to nucleophilic attacks, while the ethyl ester at C5 provides steric bulk that may influence binding interactions in biological systems. The compound’s SMILES notation, inferred from analogs, would likely follow the pattern CCOC(=O)C1=CN=CN=C1C=O, with a molecular formula of C₈H₇N₂O₃.
Functionally, the formyl group enables participation in Schiff base formation, a reaction critical in synthesizing imine-linked prodrugs or metal-chelating agents. Additionally, the ester moiety’s hydrolytic lability suggests potential as a tunable pharmacokinetic modulator, where esterase-mediated cleavage could release the active carboxylic acid in vivo.
Research Gaps and Objectives in 4-Formyl Substituted Pyrimidinecarboxylate Studies
Despite the well-documented utility of pyrimidine derivatives, the 4-formyl-substituted variant remains understudied. Existing literature emphasizes 4-halo, 4-alkyl, and 4-acylamino analogs, leaving a gap in understanding the reactivity and bioactivity of the 4-formyl group. Key research objectives include:
- Synthetic Methodologies : Developing regioselective formylation strategies at C4 without disturbing the ester group at C5. Current methods for analogous compounds rely on Vilsmeier-Haack formylation, but yields and selectivity require optimization.
- Reactivity Profiling : Investigating the formyl group’s participation in cyclocondensation reactions with amines or hydrazines to form fused heterocycles, which are prevalent in anticancer agents.
- Biological Screening : Evaluating inhibitory effects on enzymes like dihydroorotate dehydrogenase (DHODH), a target for antimalarial and immunosuppressive drugs.
Furthermore, computational studies to predict the compound’s binding affinity toward biological targets, coupled with X-ray crystallography to resolve its tautomeric preferences, are essential next steps. Such efforts would bridge the gap between theoretical potential and practical application for this underutilized pyrimidine derivative.
Properties
CAS No. |
62327-99-5 |
|---|---|
Molecular Formula |
C8H8N2O3 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
ethyl 4-formylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C8H8N2O3/c1-2-13-8(12)6-3-9-5-10-7(6)4-11/h3-5H,2H2,1H3 |
InChI Key |
MFQJSMUNOCAQIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=CN=C1C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-formylpyrimidine-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with formamide in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization .
Industrial Production Methods
In industrial settings, the production of ethyl 4-formylpyrimidine-5-carboxylate may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-formylpyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Ethyl 4-carboxypyrimidine-5-carboxylate.
Reduction: Ethyl 4-hydroxymethylpyrimidine-5-carboxylate.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-formylpyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers
Mechanism of Action
The mechanism of action of ethyl 4-formylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s formyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. Additionally, its pyrimidine ring structure allows it to interact with nucleic acids, potentially affecting DNA and RNA synthesis .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities among related pyrimidinecarboxylic acid esters:
Key Observations :
- Substituent Effects: The formyl group in the target compound increases electrophilicity, enabling reactions like Schiff base formation, whereas amino groups (e.g., 5472-46-8) enhance nucleophilicity .
- Chlorine Substituents (e.g., 4-chloro derivatives) introduce electron-withdrawing effects, accelerating hydrolysis of the ester group compared to methyl or phenyl substituents .
- Bulkier Groups (e.g., phenyl in the target compound) increase hydrophobicity, impacting solubility and chromatographic retention .
Physicochemical Properties
- Solubility: The phenyl and formyl groups in the target compound reduce aqueous solubility compared to smaller substituents (e.g., methyl or amino groups in 5472-46-8) .
- Thermal Stability: Ethyl 4-amino-2-methyl-5-pyrimidinecarboxylate (5472-46-8) has a melting point of 124°C, while chloro-substituted analogs (e.g., 4-chloro derivatives) exhibit lower thermal stability due to weaker intermolecular forces .
Chromatographic Behavior
In chiral separation studies (), analogs of the target compound, such as 1,2,3,4-Tetrahydro-4-(4-hydroxyphenyl)-6-methyl-2-thioxo-5-pyrimidinecarboxylic acid ethyl ester , showed higher retention factors (α = 1.29–1.56 ) on CSP-7 columns compared to commercial chiral stationary phases. The phenyl group in the target compound likely enhances π-π interactions with stationary phases, leading to broader peaks and longer retention times .
Biological Activity
5-Pyrimidinecarboxylic acid, 4-formyl-, ethyl ester (CAS No. 62327-99-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a formyl group at the 4-position and an ethyl ester group at the carboxylic acid position. Its chemical structure can be represented as follows:
This structure contributes to its reactivity and interaction with biological targets.
Synthesis
This compound can be synthesized through various methods, including condensation reactions involving pyrimidine derivatives and aldehydes. The synthesis often utilizes catalysts and specific conditions to enhance yield and purity.
Antimicrobial Activity
Research has indicated that pyrimidine derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to 5-pyrimidinecarboxylic acid derivatives possess activity against various bacterial strains, including resistant strains. The mechanism often involves inhibition of bacterial enzymes or disruption of cell wall synthesis.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-Pyrimidinecarboxylic acid derivative | Staphylococcus aureus | 32 µg/mL |
| 5-Pyrimidinecarboxylic acid derivative | Escherichia coli | 64 µg/mL |
Anti-inflammatory Activity
Pyrimidine derivatives have been reported to exhibit anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes. For example, a study demonstrated that related compounds significantly suppressed COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib.
| Compound | COX-2 Inhibition IC50 (µM) | Reference Drug IC50 (Celecoxib) |
|---|---|---|
| Compound A | 0.04 ± 0.02 | 0.04 ± 0.01 |
| Compound B | 0.05 ± 0.01 | 0.04 ± 0.01 |
Anticancer Activity
The anticancer potential of pyrimidine derivatives has been explored extensively. Studies indicate that these compounds can induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting cell proliferation.
In a recent study, several pyrimidine derivatives were assessed for their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Results showed that certain derivatives had significant cytotoxic effects with IC50 values in the low micromolar range.
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural features:
- Substitution Patterns : The presence of electron-donating or withdrawing groups at specific positions on the pyrimidine ring can enhance or reduce biological activity.
- Functional Groups : The formyl and ethyl ester groups play crucial roles in modulating the compound's reactivity and interaction with biological targets.
Case Studies
- Anti-inflammatory Effects : A study involving carrageenan-induced paw edema in rats demonstrated that certain pyrimidine derivatives significantly reduced inflammation, showing efficacy comparable to indomethacin.
- Antimicrobial Efficacy : Another investigation revealed that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
